molecular formula C19H22N6O2S2 B4092978 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide

2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide

Cat. No.: B4092978
M. Wt: 430.6 g/mol
InChI Key: HPSLTECGQVVKNS-UHFFFAOYSA-N
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Description

2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that belongs to the class of pyrimidines and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include amines, acyl chlorides, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-Amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
  • **2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-ethylpropyl)-1,3,4-thiadiazol-2-YL]acetamide

Uniqueness

The uniqueness of 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both pyrimidine and thiadiazole rings, along with the sulfanyl linkage, contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S2/c1-11(2)7-17-23-24-18(29-17)21-16(27)10-28-19-22-15(26)9-14(20)25(19)13-6-4-5-12(3)8-13/h4-6,8-9,11H,7,10,20H2,1-3H3,(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSLTECGQVVKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NN=C(S3)CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide

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